trans-Bifenthrin
Description
Structure
3D Structure
Properties
CAS No. |
83322-02-5 |
|---|---|
Molecular Formula |
C23H22ClF3O2 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(2-methyl-3-phenylphenyl)methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1 |
InChI Key |
OMFRMAHOUUJSGP-GUGVIDNXSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Synonyms |
trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1’-biphenyl]-3-yl)methyl Ester; |
Origin of Product |
United States |
Stereochemical Characterization and Advanced Synthetic Methodologies of Trans Bifenthrin
Isomeric Composition and Chirality of Bifenthrin (B131952) Technical Materials
Bifenthrin, a prominent synthetic pyrethroid insecticide, is not a single molecular entity but a complex mixture of isomers. The specific arrangement of its atoms in three-dimensional space, known as stereochemistry, is crucial as it dictates the compound's insecticidal efficacy. Technical grade bifenthrin is characterized by the presence of multiple isomers, including geometric and optical isomers.
Analysis of cis and trans Isomer Ratios
Bifenthrin's structure includes a cyclopropane (B1198618) ring, which gives rise to cis and trans geometric isomers. In these isomers, the substituents on the cyclopropane ring are either on the same side (cis) or opposite sides (trans) of the ring plane. Analysis of technical bifenthrin materials shows a consistent predominance of the cis isomer. Current time information in Bangalore, IN.oup.comfao.org
Typically, the ratio of cis to trans isomers is approximately 97:3. fao.org Some specifications report a typical ratio of 98.65:1.35 (cis to trans), with a minimum requirement of 97% for the cis isomer. Current time information in Bangalore, IN.oup.com Another analysis of a technical product reported a 98% cis and 2% trans composition. nih.gov In addition to the cis/trans isomerism at the cyclopropane ring, bifenthrin also exhibits Z/E isomerism at the double bond of the chlorotrifluoropropenyl side chain. The Z-isomer is the major component, with a typical Z/E ratio greater than 99:1. fao.org
The separation and quantification of these isomers are routinely performed using chromatographic techniques. Non-enantioselective High-Performance Liquid Chromatography (HPLC) with an octadecyl-substituted silica (B1680970) (ODS) column can effectively separate the diastereomeric cis and trans isomers. fao.orgfao.org Gas chromatography (GC) is also utilized to determine the total bifenthrin content and the ratio of cis and trans isomers. fao.org
Table 1: Typical Isomeric Composition of Technical Bifenthrin
| Isomer Type | Isomers | Typical Ratio | Specification/Reported Value | Source(s) |
| Geometric (Cyclopropane) | cis-Bifenthrin vs. trans-Bifenthrin | 98.65:1.35 | >97% cis | Current time information in Bangalore, IN., oup.com, fao.org |
| Geometric (Alkene) | (Z)-Bifenthrin vs. (E)-Bifenthrin | >99:1 | - | fao.org |
Enantiomeric Forms and Their Structural Elucidation
The bifenthrin molecule possesses two chiral centers, leading to the existence of enantiomers—non-superimposable mirror images. researchgate.net While technical bifenthrin is a mixture, the focus is often on the isomers of cis-bifenthrin due to its prevalence. The commercial racemic form of (Z)-cis-bifenthrin consists of the (1R,3R)-cis and (1S,3S)-cis enantiomers. researchgate.net It is the (1R)-trans configuration that is noted for its effective interaction with insect sodium channels. vulcanchem.com
The biological activity of these enantiomers differs significantly. For instance, the (1R)-cis isomer is substantially more effective as an insecticide. Conversely, the (1S)-cis isomer has been reported to be more toxic to non-target organisms, including humans.
The structural elucidation and separation of these enantiomers require specialized analytical techniques. Chiral HPLC, using columns with a chiral stationary phase (CSP) such as polysaccharide derivatives, is a key method for separating bifenthrin enantiomers. researchgate.netjfda-online.com Chiral gas chromatography has also been successfully employed to resolve and quantify the enantiomers of cis-bifenthrin. researchgate.net
Stereoselective Synthetic Pathways
The differential bioactivity among stereoisomers has driven the development of synthetic methods that selectively produce the most desirable isomer, such as (1R)-trans-bifenthrin. These stereoselective pathways are essential for producing insecticides with higher efficacy and improved environmental profiles.
Development of Chiral Catalysis in this compound Synthesis
The synthesis of a specific this compound enantiomer hinges on the stereoselective synthesis of its constituent parts, primarily the chiral cyclopropanecarboxylic acid. Catalytic asymmetric synthesis is a cornerstone of this approach.
A key strategy involves the asymmetric cyclopropanation reaction to form the cyclopropane ring with the desired trans configuration and chirality. This is often achieved using chiral copper carbenoid reactions. scispace.com For example, the reaction of a diazoacetate with an appropriate alkene in the presence of a chiral copper catalyst can produce optically active cyclopropanecarboxylates. scispace.com The choice of catalyst and the alkyl group of the diazoacetate can influence both the cis/trans ratio and the enantiomeric excess of the desired trans isomer. scispace.com Research has shown that certain chiral catalysts can yield the trans isomer with high diastereoselectivity and excellent enantioselectivity. capes.gov.brcdnsciencepub.com
Once the chiral trans-cyclopropanecarboxylic acid (or its acid chloride) is synthesized, it undergoes esterification with 2-methylbiphenyl-3-ylmethanol to yield the final (1R)-trans-bifenthrin. vulcanchem.com This esterification is a critical step in the industrial synthesis of this targeted isomer. vulcanchem.com
Table 2: Key Reactions in Stereoselective Synthesis of this compound
| Reaction Type | Reactants | Catalyst Type | Product | Significance | Source(s) |
| Asymmetric Cyclopropanation | Alkene + Diazoacetate | Chiral Copper Complex | Optically Active trans-cyclopropanecarboxylate | Forms the key chiral acid intermediate with high stereoselectivity. | scispace.com, cdnsciencepub.com |
| Esterification | trans-cyclopropanecarboxylic acid chloride + 2-methylbiphenyl-3-ylmethanol | - | (1R)-trans-Bifenthrin | Final step to produce the target active isomer. | vulcanchem.com |
Process Optimization for Isomeric Enrichment and Purity
Beyond the initial synthesis, process optimization is crucial for enriching the desired isomer and ensuring high purity. This involves both synthetic manipulations and purification techniques.
One innovative approach involves the conversion of less active isomers into more desirable ones. A patented process describes the conversion of the 1S-cis enantiomer to the 1R-trans isomer. google.com This process includes resolving the initial racemic mixture to recover the 1S-cis enantiomer, which is then converted to the 1R-trans isomer, with the option to recycle the unconverted material. google.com
Purification is another critical aspect of process optimization. High-performance liquid chromatography (HPLC) is a standard method for verifying the purity of the final product, with commercial batches often exceeding 95% purity. vulcanchem.com Rigorous chromatographic separation is employed to minimize impurities, which can include non-target stereoisomers or degradation byproducts. vulcanchem.com Additionally, crystallization is a powerful technique for purifying the final product or key intermediates. For instance, the desired trans-acid can be purified by crystallization from a suitable solvent system. google.com
A clean production process has also been developed where 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane formyl halide reacts directly with 2-methyl-3-biphenylmethanol. The reaction is driven forward by removing the generated hydrogen halide under negative pressure, and the final product is obtained through direct cooling and crystallization, achieving high transformation efficiency and product purity. google.com
Molecular Mechanism of Action in Target Arthropod Species
Neurophysiological Disruption: Voltage-Gated Sodium Channel Interactions
The primary molecular target for trans-bifenthrin, like other pyrethroids, is the voltage-gated sodium channel (VGSC) in the nerve membranes of target arthropod species. smolecule.comresearchgate.netnih.gov These channels are crucial for the propagation of nerve impulses; they are responsible for the rapid influx of sodium ions that generates the rising phase of an action potential. nih.govbiorxiv.org By binding to the alpha-subunit of these channels, pyrethroids alter their normal gating kinetics, leading to a disruption of nerve function. nih.govinchem.org This interaction ultimately causes repetitive nerve discharges and, eventually, paralysis and death of the insect. plos.orgpnas.org
Modulatory Effects on Sodium Channel Kinetics in Insect Neurons
This compound modifies the gating kinetics of sodium channels, primarily by delaying their closure (inactivation). plos.orgpnas.orgorst.edu This action results in a prolonged influx of sodium ions into the neuron, a phenomenon referred to as the sodium "tail current". inchem.org This persistent current lowers the threshold for the activation of further action potentials, leading to repetitive firing of the nerve endings and subsequent hyperexcitation of the entire nervous system. inchem.org
Studies on nerve preparations have demonstrated that bifenthrin (B131952) induces a pronounced late current that persists at the end of a depolarizing pulse and a slowly-decaying tail current after the membrane repolarizes. researchgate.net This disruption in sodium channel function is the fundamental basis of its insecticidal activity. plos.org The binding of pyrethroids like bifenthrin occurs at a receptor site on the sodium channel that is distinct from those of other neurotoxins. nih.gov Research has led to the prediction of two distinct pyrethroid receptor sites on insect sodium channels, termed PyR1 and PyR2. mdpi.com
Stereoisomer-Specific Binding Affinities and Neurotoxicity Profiles
Bifenthrin is a chiral molecule, meaning it exists in different spatial arrangements known as stereoisomers. herts.ac.ukwikipedia.org The interaction of pyrethroids with the sodium channel is highly stereospecific. inchem.org Commercial bifenthrin is a mixture of isomers, and these different forms can exhibit vastly different biological activities. inchem.orgherts.ac.uk
For bifenthrin, the cis-isomers are of particular note. Research has shown that the 1R-cis-bifenthrin enantiomer is significantly more potent as a pesticide, being over 300 times more effective than its 1S-cis counterpart. wikipedia.org Conversely, the 1S-cis-bifenthrin enantiomer has been found to be 3 to 4 times more toxic to mammals and demonstrates more potent induction of oxidative stress and cytotoxicity in cell lines. wikipedia.orgresearchgate.net This highlights the stereospecificity of the binding site, where the 1S forms may block the effect of the neurotoxic 1R isomers. inchem.org
Table 1: Stereoisomer-Specific Activity of Bifenthrin This table summarizes the differential activity of bifenthrin stereoisomers based on available research findings.
| Stereoisomer | Primary Activity | Potency Notes |
| 1R-cis-bifenthrin | High Insecticidal Efficacy | Over 300 times more effective as a pesticide compared to the 1S-cis isomer. wikipedia.org |
| 1S-cis-bifenthrin | Higher Mammalian Cytotoxicity | 3-4 times more toxic to humans; shows more potent oxidative stress damage in PC12 cells. wikipedia.orgresearchgate.net |
Comparative Analysis of Pyrethroid Action Types (Type I vs. Type II) in Pest Control
Pyrethroid insecticides are broadly classified into two categories, Type I and Type II, based on their chemical structure and the distinct poisoning syndromes they produce in mammals. who.intnih.gov
Type I pyrethroids lack an α-cyano group in their structure. They typically induce a syndrome characterized by tremors, hence the name "T-syndrome". who.intnih.gov
Type II pyrethroids possess an α-cyano group. They cause a more severe syndrome involving choreoathetosis (involuntary twisting movements) and salivation, known as the "CS-syndrome". who.intnih.gov
The primary mechanistic difference lies in the duration of their effect on sodium channels. Type II pyrethroids cause a long-lasting prolongation of sodium permeability, whereas Type I pyrethroids induce a more moderate or shorter-lasting prolongation of the sodium current. orst.eduwho.int
This compound lacks the α-cyano moiety and is therefore structurally classified as a Type I pyrethroid. orst.edunih.govnih.gov However, its toxicological profile exhibits characteristics that are intermediate between the two classes. researchgate.netnih.gov While it produces the Type I poisoning syndrome, some studies indicate it has effects more akin to Type II pyrethroids, suggesting a mixed mode of action. researchgate.netnih.gov This unique profile contributes to its effectiveness against a broad spectrum of arthropod pests.
Table 2: Comparative Characteristics of Type I and Type II Pyrethroids This interactive table outlines the key distinctions between the two main classes of pyrethroid insecticides.
| Feature | Type I Pyrethroids | Type II Pyrethroids | This compound's Classification |
| Chemical Structure | Lacks an α-cyano group. who.intnih.gov | Contains an α-cyano group. who.intnih.gov | Lacks α-cyano group (structurally Type I). nih.gov |
| Toxicological Syndrome | T-syndrome (tremors). who.int | CS-syndrome (choreoathetosis, salivation). who.int | Primarily T-syndrome, but with some Type II characteristics. researchgate.netnih.gov |
| Effect on Sodium Channels | Moderate prolongation of sodium current. orst.eduwho.int | Long-lasting prolongation of sodium current. who.int | Exhibits a slowly decaying tail current, an effect with similarities to both types. researchgate.netnih.gov |
| Example Compounds | Permethrin, Resmethrin, Allethrin. who.intnih.gov | Deltamethrin, Cypermethrin, Esfenvalerate. nih.govnih.gov | Classified as Type I, but with a mixed Type I/II mode of action reported. nih.gov |
Environmental Fate and Biogeochemical Cycling of Trans Bifenthrin
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes such as hydrolysis, oxidation, and photolysis that transform the chemical structure of trans-bifenthrin.
Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. Despite being an ester, bifenthrin (B131952) is notably stable to abiotic hydrolysis. Studies have shown that bifenthrin does not undergo significant degradation in sterile aqueous solutions at environmentally relevant pH levels. Specifically, it was found to be stable over a 30-day period in water at pH 5, 7, and 9 at 25°C. orst.eduhardyhenryservices.com
However, under biotic conditions, the ester linkage is a primary target for enzymatic hydrolysis. While the abiotic hydrolytic process is slow, the primary metabolite associated with hydrolytic pathways is 4'-hydroxybifenthrin. nih.gov This metabolite is formed through hydroxylation, a common reaction in the breakdown of pyrethroids. inchem.org In addition to 4'-hydroxybifenthrin, other metabolites can be formed following the initial hydrolysis. These include products from the cleavage of the ester bond, such as TFP acid and biphenyl (B1667301) alcohol. fao.orgwho.int Further oxidation of these intermediates can lead to the formation of biphenyl acid. hardyhenryservices.comfao.org
A summary of key metabolites identified from hydrolytic and subsequent oxidative processes is provided below.
| Metabolite Name | Formation Pathway |
| 4'-hydroxybifenthrin | Hydroxylation of the biphenyl ring. nih.govnih.gov |
| TFP acid | Hydrolysis of the ester linkage. fao.orgnih.gov |
| Biphenyl alcohol | Hydrolysis of the ester linkage. fao.orgnih.gov |
| Biphenyl acid | Oxidation of biphenyl alcohol. orst.edufao.org |
Oxidation plays a significant role in the degradation of this compound, often following initial hydrolytic cleavage. The major routes of metabolism involve the oxidation of the methyl group on the cyclopropane (B1198618) ring to form OH-methyl derivatives and the oxidation of the biphenyl group. fao.orgfao.org These reactions can occur both before and after the hydrolysis of the ester bond. fao.org
In rats, major metabolites resulting from oxidation include 4'-OH-bifenthrin and hydroxymethyl-bifenthrin, where oxidation occurs on the alcohol or acid moiety, respectively, while the ester linkage remains intact. nih.gov Further degradation leads to a variety of ester-cleaved products. nih.gov These oxidative pathways can also involve conjugation reactions, where the oxidized derivatives are bound to other molecules. fao.org
Identified oxidative metabolites include:
Intact Ester Metabolites : 4'-hydroxybifenthrin, hydroxymethyl-bifenthrin, and 3'- or 4'-OH-hydroxymethyl bifenthrin. nih.gov
Ester-Cleaved Oxidative Products : 4'-OH-BPacid (4'-hydroxy-2-methyl-3-phenylbenzoic acid) and 4'-OH-BPalcohol (4'-hydroxy-2-methyl-3-phenylbenzyl alcohol). nih.gov
Photolysis, or degradation by sunlight, is a potential but relatively slow pathway for bifenthrin transformation in the environment. Bifenthrin is generally considered to be photostable. hardyhenryservices.comorst.edu Laboratory studies have reported aqueous photolysis half-lives ranging from 276 to 416 days. orst.eduhardyhenryservices.com Another study under artificial light determined a half-life (DT50) of 10 days. un.org
The stability of bifenthrin under natural sunlight varies. One source indicates a half-life of 255 days in natural daylight. nih.gov Estimates for degradation in the atmosphere by reaction with photochemically-produced hydroxyl radicals suggest a much shorter half-life of about 4 hours. nih.gov In field conditions, the persistence is notable, with soil dissipation half-lives ranging from 78 to 345 days. epa.gov The geometric mean field DT50 has been reported as 85 days, with a range of 47 to 267 days. brsmeas.org
During photolysis, bifenthrin can undergo isomerization from the cis- to the trans- form. publications.gc.ca Key photolytic transformation products include bifenthrin alcohol and TFP acid. publications.gc.ca
| Condition | Half-Life (DT50) | Source |
|---|---|---|
| Aqueous Photolysis (Lab) | 276 - 416 days | orst.eduhardyhenryservices.com |
| Artificial Light (Lab) | 10 days | un.org |
| Natural Daylight | 255 days | nih.gov |
| Atmospheric (vs. OH radicals) | ~4 hours | nih.gov |
| Soil (Field Dissipation) | 78 - 345 days | epa.gov |
Oxidative Metabolic Pathways
Biotic Transformation and Microbial Ecology
Microbial activity is a critical driver of bifenthrin degradation in soil and aquatic systems. Various bacteria, fungi, and yeasts have been identified that can metabolize the compound, often using it as a source of carbon and energy.
Several bacterial species have demonstrated the ability to degrade bifenthrin. Strains of Stenotrophomonas acidaminiphila isolated from contaminated sediments were shown to rapidly degrade bifenthrin in aqueous solutions. nih.govresearchgate.net The introduction of these bacteria reduced the half-life of bifenthrin from over 700 hours to between 30 and 131 hours. nih.gov
Pseudomonas species are also effective degraders. Pseudomonas stutzeri has been shown to tolerate and degrade high concentrations of bifenthrin, up to 10,000 ppm. indexcopernicus.com The degradation process involves utilizing bifenthrin as a carbon and energy source, leading to an increase in bacterial biomass. indexcopernicus.com Other studies have identified strains of Xanthomonas sp. and Bacillus sp. from the rhizosphere of plants that can effectively metabolize bifenthrin. scirp.org One study found that a Bacillus sp. (strain DG-02) almost completely degraded bifenthrin at a concentration of 100 mg/L and could degrade 61% of a very high concentration (1200 mg/L) within seven days. frontiersin.org
Fungi and yeasts play a significant role in the bioremediation of bifenthrin-contaminated environments. The yeast Candida pelliculosa (strain ZS-02), isolated from activated sludge, has shown high efficiency in degrading bifenthrin across a wide range of concentrations (100–600 mg/L). frontiersin.orgresearchgate.net Under optimal conditions of 32.3°C and pH 7.2, this yeast can completely metabolize 50 mg/L of bifenthrin within 8 days. researchgate.net The degradation pathway involves initial hydrolysis of the ester linkage, followed by the cleavage of the biphenyl structure, ultimately leading to detoxification without the accumulation of persistent products. researchgate.net In soil experiments, introducing Candida pelliculosa ZS-02 resulted in the removal of 65-75% of the initial bifenthrin concentration within 10 days. frontiersin.orgresearchgate.net
Other fungal species also contribute to bifenthrin degradation. A study utilizing five fungal strains found that Penicillium chrysogenum was highly effective, degrading up to 85% of the initial bifenthrin concentration. researchgate.netnih.gov The optimal conditions for this degradation were identified as 30°C and a pH of 7 over a 24-day period. nih.gov The mechanism involves the hydrolytic cleavage of the carboxyl-ester linkage. researchgate.net Strains of Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus have also been utilized in bifenthrin degradation studies. researchgate.netnih.gov
| Microorganism | Type | Degradation Findings | Source |
|---|---|---|---|
| Stenotrophomonas acidaminiphila | Bacterium | Reduced bifenthrin half-life in aqueous phase from >700h to 30-131h. | nih.govresearchgate.net |
| Pseudomonas stutzeri | Bacterium | Tolerates and degrades concentrations up to 10,000 ppm. | indexcopernicus.com |
| Bacillus sp. (DG-02) | Bacterium | Degraded 61% of 1200 mg/L bifenthrin in 7 days. | frontiersin.org |
| Candida pelliculosa (ZS-02) | Yeast | Completely metabolized 50 mg/L within 8 days under optimal conditions. | researchgate.net |
| Penicillium chrysogenum | Fungus | Degraded up to 85% of initial concentration. | researchgate.netnih.gov |
Influence of Environmental Parameters on Microbial Degradation Rates
The biodegradation of bifenthrin in the environment is significantly mediated by microorganisms, and the rate of this degradation is heavily dependent on various environmental factors. frontiersin.org Key parameters influencing the efficiency of microbial breakdown include temperature, pH, and soil composition. frontiersin.orgals-journal.com
Studies have identified specific microorganisms capable of degrading bifenthrin under a range of conditions. For instance, the yeast strain Candida pelliculosa ZS-02, isolated from activated sludge, has demonstrated high efficiency in degrading bifenthrin across temperatures of 20-40°C and a pH range of 5-9. nih.gov Optimal degradation conditions for this yeast were determined to be a temperature of 32.3°C and a pH of 7.2. nih.gov Under these specific conditions, the yeast was able to completely metabolize a 50 mg/L concentration of bifenthrin within eight days. nih.gov
Similarly, the bacterial strain Acinetobacter sp. MG-04 has shown the capability to degrade bifenthrin, with optimal performance observed at a temperature of 40°C and a pH between 7 and 8. scielo.br The degradation efficiency of pyrethroids is not only linked to the metabolic activity of the microbes but is also tied to soil properties such as texture, organic matter content, and moisture. frontiersin.orgmdpi.com The presence of moisture, for example, can trigger the initial breakdown of pesticides in the soil. mdpi.com However, in one study, the presence of moisture did not have a significant effect on bifenthrin degradation at termiticidal application rates. nih.gov
Environmental Distribution and Persistence in Ecosystem Compartments
The distribution and persistence of this compound in various environmental compartments are governed by its distinct physicochemical properties, primarily its low water solubility and high affinity for organic matter. nih.govorst.edu
Bifenthrin exhibits strong adsorption to soil and sediment particles, a characteristic that dictates its mobility and bioavailability in the environment. fao.orgorst.edu This high sorption potential is quantified by its Soil Organic Carbon-Water Partitioning Coefficient (Koc), with reported values ranging from 131,000 to 302,000. nepc.gov.auorst.edu Such high Koc values indicate that bifenthrin is expected to be immobile in soil. nepc.gov.aunih.gov
The degree of sorption is strongly influenced by the composition of the soil and sediment. Adsorption is greatest in soils with high percentages of organic matter, clay, and silt. orst.eduorst.edu In a study examining various soil types, the soil adsorption coefficient (Kd) for bifenthrin ranged from 7.27 to 25.89 μg·mL⁻¹, with the highest value observed in the soil with the most organic matter. nih.gov This strong binding to organic matter and soil particles reduces the amount of bifenthrin that is freely dissolved in water, thereby limiting its potential to leach into groundwater but increasing its persistence in the soil and sediment layers. orst.eduorst.edu
Table 1: Sorption Coefficients for Bifenthrin
| Coefficient | Value | Soil/Sediment Characteristics | Reference |
|---|---|---|---|
| Koc | 131,000 - 302,000 | General | nepc.gov.auorst.edu |
| Kd | 7.27 - 25.89 µg·mL⁻¹ | Varied based on organic matter content | nih.gov |
| Kow (log) | > 6.0 | Not Applicable | nepc.gov.au |
The persistence of bifenthrin is described by its half-life, which varies considerably across different environmental matrices and conditions.
Soil: The half-life of bifenthrin in soil is highly variable, depending on factors like soil type, aeration, and sunlight exposure. orst.edunepc.gov.au Reported field dissipation half-lives range from 122 to 345 days. nepc.gov.auorst.edu Other studies have reported ranges of 7 days to 8 months nih.govorst.edu and 65 to 125 days. fao.org Under laboratory conditions, aerobic soil half-life has been measured at 97 to 250 days. orst.edu In some Australian soils, the half-life was observed to be as long as 1332 to 1410 days. nih.gov
Sediment: Bifenthrin is notably persistent in aquatic sediments. In aerobic sediment at 20°C, the half-life ranges from 12 to 16 months. orst.eduorst.edu Under anaerobic conditions at the same temperature, the half-life is between 8 and 16 months. orst.eduorst.edu The strong adsorption to sediment can inhibit degradation, prolonging persistence. nih.govorst.edu Some research suggests half-lives in aquatic sediments can range from one to two years. researchgate.net
Water: In the aqueous phase, bifenthrin's persistence is influenced by photolysis and microbial degradation. It is generally stable to abiotic hydrolysis at environmentally relevant pH levels (5, 7, and 9). orst.eduorst.edu The photolytic half-life can range widely, from 5 to 600 days. nepc.gov.au However, the presence of degrading microbes can significantly shorten its persistence; one study noted that bacteria reduced the half-life from over 700 hours to between 30 and 131 hours in the aqueous phase. nih.gov
Table 2: Half-Life of Bifenthrin in Environmental Matrices
| Matrix | Condition | Half-Life Range | Reference |
|---|---|---|---|
| Soil | Field Dissipation | 122 - 345 days | nepc.gov.auorst.edu |
| Field (General) | 7 days - 8 months | nih.govorst.edu | |
| Aerobic (Lab) | 97 - 250 days | orst.edu | |
| Sediment | Aerobic (20°C) | 12 - 16 months | orst.eduorst.edu |
| Anaerobic (20°C) | 8 - 16 months | orst.eduorst.edu | |
| General Aquatic | 1 - 2 years | researchgate.net | |
| Water | Aqueous Photolysis | 5 - 600 days | nepc.gov.au |
| Abiotic Hydrolysis (pH 5-9) | Stable over 30 days | orst.eduorst.edu | |
| Microbial Degradation | 30 - 131 hours | nih.gov |
Due to its very low water solubility and high sorption coefficient, this compound has very limited mobility in the soil column and is not expected to contaminate groundwater through leaching. orst.eduorst.edu Instead, its primary transport mechanism in the environment is through surface runoff and spray drift. epa.gov During rain events, bifenthrin moves from application sites into aquatic systems while strongly bound to eroding soil particles and suspended sediment. nih.govnih.gov It can also be transported while associated with dissolved organic carbon. nih.gov Once in aquatic environments, it tends to partition from the water column into the sediment due to its hydrophobicity. nih.gov Studies of urban creeks have frequently detected bifenthrin in sediment, confirming that particle-associated transport is a major pathway for its distribution. orst.edu
Ecotoxicological Investigations of Trans Bifenthrin on Non Target Organisms
Aquatic Organism Sensitivity and Sublethal Responses
trans-Bifenthrin is highly toxic to aquatic organisms, with fish and invertebrates exhibiting sensitivity to low, and in some cases, sub-nanogram per liter concentrations. fao.org Due to its hydrophobic nature, it readily partitions to sediments, creating a source of protracted or chronic exposure for benthic organisms. researchgate.netacs.org
Research has demonstrated the acute toxicity of bifenthrin (B131952) to various fish species. In studies on the Mozambique tilapia (Oreochromis mossambicus), the 96-hour median lethal concentration (LC50) was determined to be 2.423 µg/L. ijcrt.orgresearchgate.net Mortality rates in exposed fish were significantly higher than in control groups across all tested concentrations and time intervals. ijcrt.orgresearchgate.net Sublethal behavioral effects have also been documented, including restlessness, erratic swimming, and increased mucus secretion, with the intensity of these responses increasing with concentration and exposure duration. ijcrt.orgresearchgate.net Furthermore, exposure leads to respiratory distress, evidenced by a significant increase in opercular movement. ijcrt.orgresearchgate.net Studies on other related species, such as the Nile tilapia (Oreochromis niloticus), have also noted that bifenthrin intoxication can impair physiological and neurological functions. ijcrt.orgrsc.org
**Table 1: Acute Toxicity of Bifenthrin to *Oreochromis mossambicus***
| Parameter | Value | Exposure Duration | Reference |
|---|---|---|---|
| LC50 | 2.423 µg/L | 96 hours | ijcrt.orgresearchgate.net |
| Sublethal Effects | Restlessness, erratic swimming, increased mucus secretion, increased opercular movement | 24 - 96 hours | ijcrt.orgresearchgate.net |
Aquatic invertebrates are particularly sensitive to this compound. The amphipod Hyalella azteca, a standard species for sediment toxicity testing, has been shown to be acutely sensitive to bifenthrin in sediment. ca.gov
Studies have established 10-day LC50 values for H. azteca in sediment, with an average of 0.52 µg/g organic carbon (OC). ca.gov On a dry weight basis, the average 10-day LC50 was 12.9 ng/g. ca.gov Further research comparing 10-day and 28-day exposures found no significant difference in LC50 values (9.1 ng/g and 9.6 ng/g, respectively), suggesting that acute toxicity is a primary concern. nih.gov Growth, measured as biomass, was inhibited at concentrations below the LC50, with 10-day and 28-day inhibition concentrations (IC20) of 4.1 ng/g and 6.3 ng/g, respectively. nih.gov
The water flea, Daphnia magna, also exhibits high sensitivity. Acute toxicity tests have reported a 48-hour LC50 of 1.40 µg/L. nih.gov Chronic exposure studies established a Lowest Observed Effect Concentration (LOEC) of 0.02 µg/L and a No Observed Effect Concentration (NOEC) of 0.004 µg/L. nih.gov Sublethal effects in D. magna include reduced reproduction. nih.govresearchgate.net Recovery studies showed that while offspring from parents exposed to bifenthrin could restore reproductive function after being moved to a clean medium, other effects like reduced body length persisted in subsequent generations, even after a 21-day recovery period. nih.gov
Table 2: Toxicity of this compound to Aquatic Invertebrates
| Species | Endpoint | Value | Exposure Duration | Medium | Reference |
|---|---|---|---|---|---|
| Hyalella azteca | LC50 | 0.52 µg/g OC | 10 days | Sediment | ca.gov |
| Hyalella azteca | LC50 | 9.1 ng/g | 10 days | Sediment | nih.gov |
| Hyalella azteca | LC50 | 9.6 ng/g | 28 days | Sediment | nih.gov |
| Hyalella azteca | IC20 (Biomass) | 4.1 ng/g | 10 days | Sediment | nih.gov |
| Daphnia magna | 48-h LC50 | 1.40 µg/L | 48 hours | Water | nih.gov |
| Daphnia magna | 21-d LOEC | 0.02 µg/L | 21 days | Water | nih.gov |
| Daphnia magna | 21-d NOEC | 0.004 µg/L | 21 days | Water | nih.gov |
Manipulative experiments in stream mesocosms have revealed that bifenthrin can cause significant indirect effects that alter community structure and function. acs.orgnih.govscience.gov Exposure to bifenthrin-contaminated sediment leads to direct toxic effects on benthic macroinvertebrates, causing a reduction in their abundance, richness, and biomass at concentrations previously considered safe. researchgate.netgeoplatform.gov
A key indirect effect observed is a trophic cascade. acs.orgnih.govscience.gov The reduction in the population of macroinvertebrate scrapers (algae-eating insects) leads to a corresponding increase in periphyton (algal) abundance due to reduced grazing pressure. acs.orgdataone.orgnih.gov Path analysis from one study indicated that an increase of 100 ng of bifenthrin per gram of organic carbon was associated with a 743 mg/m² decrease in scraper biomass and a subsequent 0.21 mg/m² increase in chlorophyll-a. acs.org These community-level effects, including taxa loss and altered adult insect emergence dynamics, demonstrate that bifenthrin contamination can disrupt stream community balance and propagate effects across trophic levels. acs.orgnih.govgeoplatform.gov
Table 3: Community-Level Effects of Bifenthrin in Aquatic Mesocosms
| Effect | Finding | EC50 Range (Community Metrics) | Reference |
|---|---|---|---|
| Direct Effects | Reduced larval macroinvertebrate abundance, richness, and biomass. | 197.6 to 233.5 ng/g OC | acs.orgnih.govscience.gov |
| Indirect Effects (Trophic Cascade) | Decreased macroinvertebrate scrapers leading to increased periphyton abundance. | - | researchgate.netacs.orggeoplatform.gov |
| Functional Effects | Altered adult aquatic insect emergence dynamics. | - | acs.orgnih.govgeoplatform.gov |
Impact on Aquatic Invertebrates (e.g., Hyalella azteca, Daphnia magna)
Terrestrial Non-Target Organism Responses
The impact of this compound extends to terrestrial ecosystems, affecting beneficial arthropods that provide essential ecosystem services and altering the structure and function of soil microbial communities.
Pyrethroids, including bifenthrin, are broad-spectrum insecticides that can be detrimental to beneficial arthropod populations such as pollinators, predators, and parasitoids. ucanr.eduresearchgate.net Application of these pesticides can kill these non-target organisms or disrupt their activities. ucanr.edu Because beneficial insects are often highly mobile, they may be exposed to a greater extent than the target pests. ucanr.edu
Sublethal exposure to bifenthrin can have significant consequences. For instance, consumption of bifenthrin has been shown to reduce daily egg production in honeybees (Apis mellifera ligustica). udelas.ac.pamdpi.com Even when an application does not cause immediate mortality, it can have lasting effects. One study noted that while a given bifenthrin treatment did not reduce the emergence of the parasitoid wasp Trichogramma pretiosum from treated pupae, the same treatment drastically reduced the parasitism rate when adult wasps came into contact with the insecticide residue. researchgate.net
The fate and impact of bifenthrin in soil are closely linked to microbial activity. nih.gov While bifenthrin can affect the soil microbial community, these microorganisms also play a crucial role in its degradation. frontiersin.orgresearchgate.net The half-life of bifenthrin in soil is highly variable, ranging from approximately 12 to over 1400 days, depending on soil characteristics and, importantly, the presence of autochthonous microorganisms. nih.govfrontiersin.org
Studies have shown that bifenthrin can affect the microbial community in sandy loam soil. frontiersin.org However, research also highlights the capacity of various soil microbes to degrade pyrethroids. Numerous bacterial and fungal strains have been identified that can break down bifenthrin, often using it as a carbon source. researchgate.netfrontiersin.org For example, the yeast Candida pelliculosa has been shown to effectively degrade bifenthrin in both liquid cultures and contaminated soils. researchgate.net Similarly, bacterial genera such as Bacillus and Sphingobium have demonstrated the ability to degrade bifenthrin. frontiersin.orgfrontiersin.org This microbial degradation is a key process in the environmental dissipation of bifenthrin, but the initial presence of the pesticide can still cause shifts and potential inhibition within the soil microbial community before degradation occurs. iaea.org
Effects on Beneficial Arthropod Populations (e.g., pollinators, predators)
Stereoselective Ecotoxicity on Non-Target Biological Systems
Studies have shown that for certain non-target organisms, the S-bifenthrin enantiomer is more toxic than the R-bifenthrin enantiomer. nih.govresearchgate.net This is often the reverse of the insecticidal activity, where the R-configuration is typically more potent against target pests. nih.govresearchgate.net This phenomenon suggests that using a single, more effective enantiomer could be a more environmentally sound approach than applying the racemic mixture. nih.govresearchgate.net
The investigation into the aquatic toxicity of bifenthrin enantiomers has provided detailed insights into these differential effects. jfda-online.com For instance, studies on aquatic invertebrates and fish have quantified the disparity in toxicity between the (+)- and (-)-enantiomers of bifenthrin.
Research on the water flea, Daphnia pulex, revealed a significant difference in acute toxicity. jfda-online.com The 12-hour LC50 (the concentration lethal to 50% of the test population) for (-)-bifenthrin was 2.1 µg/L, whereas the LC50 for (+)-bifenthrin was 28.9 µg/L, making the (-)-enantiomer approximately 10 times more toxic to this species. jfda-online.com Similarly, studies on cis-bifenthrin showed that the 1R-cis enantiomer was the only one exhibiting toxicity against the aquatic invertebrate Ceriodaphnia dubia. nih.govresearchgate.net
The stereospecific actions of pyrethroids may be linked to their interaction with target sites like voltage-gated sodium channels. researchgate.net The enantioselective toxicity observed in non-target organisms highlights the importance of considering the stereochemistry of chiral pesticides in environmental safety assessments. nih.govresearchgate.net
Data Table: Stereoselective Acute Toxicity of Bifenthrin Enantiomers to Aquatic Organisms
| Species | Enantiomer | Exposure Time (hours) | LC50 (µg/L) | Source |
| Daphnia pulex (Water Flea) | (-)-bifenthrin | 12 | 2.1 | jfda-online.com |
| (+)-bifenthrin | 12 | 28.9 | jfda-online.com | |
| Cyprinus carpio (Common Carp) | (-)-bifenthrin | 96 | 0.99 | jfda-online.com |
| (+)-bifenthrin | 96 | 2.08 | jfda-online.com | |
| Tilapia spp. (Tilapia) | (-)-bifenthrin | 96 | 0.19 | jfda-online.com |
| (+)-bifenthrin | 96 | 0.80 | jfda-online.com |
Insecticide Resistance Mechanisms and Evolutionary Dynamics
Biochemical Mechanisms of Resistance
The ability of pests to withstand exposure to trans-bifenthrin is often rooted in their capacity to detoxify the compound before it can exert its toxic effects. This metabolic resistance is primarily orchestrated by several key enzyme families.
Role of Cytochrome P450 Monooxygenases in Detoxification
Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a critical role in the oxidative metabolism of a vast range of endogenous and exogenous compounds, including insecticides. nih.govresearchgate.net In this compound-resistant pests, the overexpression of specific P450 genes is a common and potent resistance mechanism. nih.govresearchgate.net These enzymes can hydroxylate or otherwise modify the this compound molecule, rendering it less toxic and more readily excretable.
Research in the navel orangeworm, Amyelois transitella, a significant pest in almond orchards, has implicated P450 enzymes in resistance to bifenthrin (B131952). nih.gov Studies using synergists have pointed to the involvement of P450s, and subsequent high-throughput quantitative real-time PCR (qRT-PCR) analyses of P450s from the CYP3 and CYP4 clans have been conducted to identify specific enzymes involved in bifenthrin metabolism. nih.gov In the two-spotted spider mite, Tetranychus urticae, increased P450 activity has been associated with bifenthrin resistance. mdpi.comresearchgate.net Transcriptome analysis of a bifenthrin-resistant strain of T. urticae revealed the upregulation of several P450 genes, including CYP392A11. mdpi.com
| Pest Species | P450 Gene(s) Implicated in Resistance | Fold Upregulation in Resistant Strain | Reference |
| Amyelois transitella | P450s in CYP3 and CYP4 clans | Not specified | nih.gov |
| Tetranychus urticae | CYP392A11 | 2.89 | mdpi.com |
| Spodoptera exigua | CYP321A8 | 306 | nih.gov |
Carboxylesterase and Glutathione S-Transferase Involvement in Metabolic Resistance
Carboxylesterases (CarEs) are another crucial group of detoxification enzymes that can confer resistance to pyrethroids like this compound, which contains an ester linkage. researchgate.netjst.go.jp These enzymes hydrolyze the ester bond in the bifenthrin molecule, breaking it down into less toxic acidic and alcoholic metabolites. researchgate.net Elevated CarE activity has been frequently documented in bifenthrin-resistant strains of various pests. For instance, in Tetranychus urticae, increased CarE activity has been strongly correlated with bifenthrin resistance, and synergism tests with esterase inhibitors have confirmed their role. researchgate.netnih.gov In some cases, specific CarE genes, such as CCEinc18 in T. urticae, have been functionally proven to metabolize bifenthrin. nih.gov
Glutathione S-transferases (GSTs) are a family of enzymes that primarily detoxify xenobiotics by conjugating them with glutathione, making them more water-soluble and easier to excrete. nih.gov While GSTs are known to be involved in resistance to some insecticide classes, their role in this compound resistance appears to be more variable and often secondary to that of P450s and CarEs. mdpi.comresearchgate.net However, studies in Tetranychus urticae have shown that the activity of GSTs in a bifenthrin-resistant strain was significantly higher than in a susceptible strain. mdpi.com Transcriptome analysis of this resistant strain identified the upregulation of the TuGSTd15 gene by 5.12-fold. mdpi.com
| Enzyme | Pest Species | Finding | Reference |
| Carboxylesterase | Tetranychus urticae | Increased activity correlated with resistance; CCEinc18 metabolizes bifenthrin. | researchgate.netnih.gov |
| Carboxylesterase | Tetranychus urticae | Activity in a resistant strain was significantly higher than in a susceptible strain. | mdpi.com |
| Glutathione S-transferase | Tetranychus urticae | Activity in a resistant strain was significantly higher than in a susceptible strain; TuGSTd15 upregulated 5.12-fold. | mdpi.com |
UDP-Glycosyltransferase (UGT) Activities in Resistance Phenotypes
UDP-glycosyltransferases (UGTs) are phase II detoxification enzymes that conjugate a glycosyl group from a nucleotide sugar to small lipophilic molecules, increasing their water solubility and facilitating their removal from the organism. mmsl.cz The involvement of UGTs in insecticide resistance is an area of growing research. In the context of this compound resistance, UGTs can act on the metabolites produced by P450s. For example, in Tetranychus urticae, the UGT enzyme teturUGT10 has been shown to be capable of glycosylating bifenthrin-alcohol, a product of bifenthrin metabolism. nih.gov Transcriptome analysis of a bifenthrin-resistant strain of T. urticae revealed the upregulation of nine UGT genes, with UGT22 showing a significant 5.29-fold increase. mdpi.com
Target-Site Insensitivity and Nerve Impulse Alterations in Resistant Pests
The primary mode of action of pyrethroid insecticides like this compound is the disruption of nerve function by binding to voltage-gated sodium channels (VGSCs) in the nerve cell membrane. nih.gov This binding prolongs the opening of the channels, leading to repetitive nerve firing, paralysis, and ultimately, the death of the insect. nih.gov A major mechanism of resistance to this compound involves modifications to the target site itself, rendering it less sensitive to the insecticide.
This target-site insensitivity is typically caused by point mutations in the gene encoding the VGSC, often referred to as the para gene in insects. oup.comoup.com These mutations alter the amino acid sequence of the sodium channel protein, reducing the binding affinity of this compound. Several specific mutations in the para gene have been strongly associated with bifenthrin resistance in various pest species. For example, the F1538I mutation (a phenylalanine to isoleucine substitution at position 1538) has been linked to bifenthrin resistance in Tetranychus urticae. nih.govplos.orgplos.org Other mutations, such as L1024V and L925M, have also been identified in bifenthrin-resistant strains of this mite. nih.govresearchgate.net
Genetic Basis and Molecular Markers of Resistance Development
The development of resistance to this compound is a classic example of evolution by natural selection. Within a pest population, there exists natural genetic variation, with some individuals possessing genes that confer a degree of tolerance to the insecticide. bioworksinc.com Repeated application of this compound creates strong selective pressure, eliminating susceptible individuals and allowing those with resistance-conferring genes to survive and reproduce. bioworksinc.com Over generations, the frequency of these resistance alleles increases in the population.
The genetic basis of resistance can be monogenic (controlled by a single gene) or polygenic (controlled by multiple genes). In the case of this compound, resistance is often polygenic, involving a combination of target-site mutations and enhanced metabolic detoxification. nih.govmdpi.com
The identification of specific genetic mutations and overexpressed genes associated with resistance has led to the development of molecular markers. These markers are invaluable tools for monitoring the frequency and spread of resistance in pest populations. Techniques like TaqMan qPCR assays can be used to rapidly detect the presence of specific single nucleotide polymorphisms (SNPs), such as the F1538I mutation in the VGSC gene of Tetranychus urticae, providing an early warning of developing resistance. nih.govplos.orgplos.org Genome-wide population studies in pests like the navel orangeworm have revealed large selective sweeps in the genome of resistant populations, encompassing genes for both cytochrome P450s and the para sodium channel, indicating strong selection pressure from bifenthrin. oup.comoup.com
| Molecular Marker | Pest Species | Associated Resistance Mechanism | Reference |
| F1538I mutation in VGSC gene | Tetranychus urticae | Target-site insensitivity | nih.govplos.orgplos.org |
| L1024V mutation in VGSC gene | Tetranychus urticae | Target-site insensitivity | nih.govresearchgate.net |
| L925M mutation in VGSC gene | Tetranychus urticae | Target-site insensitivity | researchgate.net |
| Overexpression of P450, CarE, and UGT genes | Various | Metabolic detoxification | nih.govmdpi.comnih.gov |
Strategies for Resistance Management in Pest Populations
The evolution of insecticide resistance is a dynamic process that necessitates proactive and integrated management strategies to preserve the efficacy of valuable tools like this compound. The primary goal of insecticide resistance management (IRM) is to minimize the selection pressure for resistance. irac-online.org This can be achieved through a variety of tactics:
Rotation of Insecticides: This is a cornerstone of IRM and involves alternating the use of insecticides with different modes of action (MoA). ucanr.eduksu.edu By rotating chemical classes, pests that have developed resistance to one MoA are targeted by another, preventing the buildup of resistance to any single class. The Insecticide Resistance Action Committee (IRAC) has developed a classification system that groups insecticides by their MoA to facilitate effective rotation programs. irac-online.org
Use of Synergists: Synergists are chemicals that, while not necessarily insecticidal on their own, can enhance the efficacy of an insecticide by inhibiting the detoxification enzymes in the pest. For example, piperonyl butoxide (PBO) is a well-known synergist that inhibits P450 activity and can help to overcome metabolic resistance.
Monitoring: Regular monitoring of pest populations for the presence and frequency of resistance alleles using molecular diagnostics is crucial for early detection and the timely implementation of IRM strategies. plos.org
Avoiding Tank Mixes of Insecticides with the Same Mode of Action: Mixing insecticides with the same MoA can increase selection pressure and accelerate resistance development. ucanr.edu
Proper Application Timing and Rates: Applying insecticides only when pest populations reach economic thresholds and at the recommended rates helps to minimize unnecessary selection pressure.
By implementing these strategies, it is possible to slow the evolution of resistance and extend the useful lifespan of important insecticides like this compound.
Analytical Methodologies and Environmental Monitoring of Trans Bifenthrin
Advanced Extraction and Cleanup Procedures for Complex Environmental Matrices
The accurate determination of trans-bifenthrin in complex environmental samples such as soil, sediment, water, and biota necessitates robust extraction and cleanup procedures to remove interfering matrix components.
A widely adopted and modified technique for this purpose is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. thepharmajournal.comjst.go.jp For soil samples, a common modification involves hydrating the sample with water prior to extraction with acetonitrile. lcms.czresearchgate.net This is followed by a salting-out step using anhydrous magnesium sulfate (B86663) and sodium chloride to induce phase separation. thepharmajournal.comjeeng.net For cleanup, dispersive solid-phase extraction (d-SPE) is frequently employed, utilizing sorbents like primary secondary amine (PSA) to remove organic acids, fatty acids, and sugars, and magnesium sulfate to remove excess water. thepharmajournal.com
Solid-Phase Extraction (SPE) is another prevalent technique, particularly for water samples. mdpi.comnih.gov Various sorbents can be used, including C18-bonded silica (B1680970), to retain the hydrophobic this compound from the aqueous phase. The analyte is then eluted with an organic solvent. nih.gov For more complex matrices like sediment and biological tissues, pressurized fluid extraction (PFE) followed by gel permeation chromatography (GPC) can be used to remove lipids and other high-molecular-weight interferences. researchgate.net A Florisil column may be used for further cleanup of extracts from these matrices. researchgate.net
Recent innovations include the development of in-syringe solid-phase extraction devices for on-site sampling of pyrethroids in water, which can enhance the accuracy of monitoring data. researchgate.net Magnetic solid-phase extraction (MSPE) using novel adsorbents like deep eutectic solvent-modified magnetic zeolitic imidazolate framework-8 is also being explored for the efficient extraction of pyrethroids from environmental water samples. mdpi.com
Chromatographic Techniques for Detection and Quantification
Following extraction and cleanup, chromatographic methods are employed for the separation and quantification of this compound. Both gas chromatography and liquid chromatography are utilized, often coupled with mass spectrometry for enhanced sensitivity and selectivity. mdpi.comnih.gov
Gas Chromatography-Based Methods (GC-ECD, GC-MSD, GC-MS/MS)
Gas chromatography (GC) is a powerful and widely used technique for the analysis of pyrethroids like bifenthrin (B131952). nih.gov
Gas Chromatography-Electron Capture Detector (GC-ECD): Due to the presence of halogen atoms (chlorine and fluorine) in its structure, bifenthrin exhibits a strong response on an electron capture detector (ECD). mdpi.comnih.gov This makes GC-ECD a sensitive and cost-effective method for its determination in environmental samples. thepharmajournal.comjst.go.jp
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): Coupling GC with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS) provides definitive identification and quantification. researchgate.netmdpi.com GC-MS operating in selected ion monitoring (SIM) mode offers high selectivity. GC-MS/MS, using multiple reaction monitoring (MRM), further enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for complex matrices. eurl-pesticides.eu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
While GC is often preferred, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a viable alternative for the analysis of pyrethroids. mdpi.com LC-MS/MS can be particularly advantageous as it may require less sample cleanup compared to GC methods. Reversed-phase chromatography, often with a C18 column, is typically used for separation. fao.org Electrospray ionization (ESI) is a common ionization technique used in this context. mdpi.com For some pyrethroids, LC-MS/MS has demonstrated higher sensitivity and lower limits of detection compared to GC-based methods. mdpi.com
Isomer-Specific Analytical Separations and Characterization
The separation of bifenthrin isomers is crucial as they can exhibit different toxicities and degradation rates. Technical grade bifenthrin is predominantly the cis-isomer. fao.org
High-performance liquid chromatography (HPLC) is a key technique for separating the cis- and trans-isomers of bifenthrin. fao.orgfao.org A reversed-phase C18 column with a mobile phase such as acetonitrile, methanol, and ammonium (B1175870) acetate (B1210297) solution can achieve baseline separation of the two isomers, allowing for the determination of their ratio. fao.orgwho.int The use of a polysaccharide-derived chiral stationary phase in HPLC has also been shown to effectively separate bifenthrin enantiomers. scientific.net
Gas chromatography can also be employed for isomer separation. A 50% trifluoropropyl-methylpolysiloxane column has been used to determine the cis/trans ratio. fao.org
Method Validation Parameters: Limits of Detection, Quantification, and Matrix Effects
Validation of analytical methods is essential to ensure the reliability of the generated data. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and linearity.
For this compound analysis, these parameters are highly dependent on the matrix and the analytical technique employed.
| Analytical Method | Matrix | LOD | LOQ | Reference |
| GC-MS-EI | Aquatic Tox Medium | 0.2 mg/L | 0.5 mg/L | tsijournals.com |
| LC-MS/MS | Grapes | - | 2 µg/kg | mdpi.com |
| LC-MS/MS | Grape Leaves | - | 20 µg/kg | mdpi.com |
| GC-ECD | Agricultural Soil | - | 0.01 µg/g | thepharmajournal.com |
| GC-MS | Water | 4.7 ng/L | - | nih.gov |
| GC/MS | Water | 1-10 ng/L | - | usgs.gov |
| GC/MS | Sediment | - | 0.5-4 ng/g (dry weight) | researchgate.net |
| Matrix-SPME | Sediment Pore Water | 0.1 ng/L | - | nih.gov |
Matrix effects are a significant challenge in the analysis of trace contaminants. These effects, which can cause ion suppression or enhancement in the analytical signal, are often addressed by using matrix-matched calibration standards. thepharmajournal.comnih.gov The QuEChERS method, with its effective cleanup steps, helps to minimize matrix effects. mdpi.com In some cases, simple dilution of the final extract can also be an effective strategy to mitigate matrix interferences. mdpi.com
Environmental Surveillance and Residue Profiling in Contaminated Sites
Monitoring studies have detected bifenthrin in various environmental compartments, highlighting the importance of robust analytical methods.
In a study of urban creeks in California, bifenthrin was detected in all 30 sediment samples collected, with concentrations ranging from 2.19 to 219 ng/g dry weight. orst.edu Another California study found bifenthrin in 95-100% of sediment samples from a mixed-use landscape, with maximum concentrations of 122 µg/kg in the dry season and 542 µg/kg in the wet season. orst.edu
In agricultural settings, the dissipation of bifenthrin in soil has been studied. Following application to pigeon pea and chickpea crops, initial soil residues of 1.02-1.31 mg/kg and 2.01-2.24 mg/kg for recommended and double doses, respectively, dissipated to below the detection limit (<0.01 mg/kg) by harvest time. nih.gov The half-life of bifenthrin in these soils was found to be between 2.5 and 3.73 days. nih.gov
A pond study demonstrated the potential for bifenthrin to accumulate in aquatic biota. Residues were detected in fish and mussels more than a year after the last application to an adjacent field. publications.gc.ca Fish kills were observed, and bifenthrin residues in the affected fish were comparable to those in fish from high-mortality groups in laboratory studies. publications.gc.caepa.gov
These surveillance data underscore the environmental presence of bifenthrin and the critical role that sensitive and specific analytical methods for isomers like this compound play in assessing environmental contamination and risk.
Environmental Modeling and Predictive Risk Assessment
Development of Predictive Models for Soil Sorption and Leaching
Predictive models for soil sorption and leaching are essential for estimating the potential for trans-bifenthrin to remain in the soil or migrate to groundwater. Bifenthrin (B131952) exhibits strong adsorption to soil particles, a characteristic primarily driven by its high octanol-water partition coefficient (Kow) and soil organic carbon partition coefficient (Koc). epa.gov This strong binding tendency generally limits its mobility and leaching potential. epa.govresearchgate.net
Models such as the Pesticide Root Zone Model (PRZM), LEACHM, and FOCUS PEARL are used to simulate the vertical movement of pesticides through the soil profile. acs.orgfrontiersin.orgpublications.gc.ca These models incorporate key parameters including the pesticide's soil sorption coefficient (Kd), the organic carbon-normalized sorption coefficient (Koc), and its degradation half-life, along with soil properties (e.g., organic carbon content, texture, pH) and climatic data. acs.orgnih.govmdpi.com
Research has shown that the sorption of bifenthrin is highly dependent on the physicochemical characteristics of the soil, particularly the organic matter content. nih.gov In one study, the distribution coefficient (Kd) for bifenthrin varied significantly across different soil types, ranging from 7.27 to 25.89 µg/mL. nih.govbohrium.com The high Koc values, reported to be between 131,000 and 302,000, confirm its immobility in soil. orst.edu Consequently, models predict that bifenthrin has a low potential to leach into groundwater. researchgate.net However, the formulation of the applied product can influence sorption and degradation parameters, which in turn affects model predictions. acs.org For instance, studies have shown that nanoformulations can alter Kd values, potentially impacting leaching estimates generated by models like FOCUS PEARL. acs.org
Table 1: Soil Sorption and Physicochemical Properties of Bifenthrin This interactive table provides key coefficients related to bifenthrin's behavior in soil, as reported in various studies.
| Parameter | Value | Soil/Conditions | Reference |
| Distribution Coefficient (Kd) | 7.27 - 25.89 µg/mL | Various heterogeneous soil samples | nih.gov |
| Soil Sorption Coefficient (Koc) | 1.31 x 10⁵ - 3.02 x 10⁵ | --- | orst.edu |
| Soil Sorption Coefficient (Koc) | >100,000 L/KgOC | --- | epa.gov |
| Octanol-Water Partition Coefficient (Kow) | 1.0 x 10⁶ | --- | orst.edu |
| Water Solubility | <1 µg/L | --- | orst.edu |
Hydrological and Sediment Transport Models for Aquatic Systems
Due to its strong adsorption to soil, the primary transport pathway for this compound to aquatic systems is via surface runoff and erosion of contaminated soil particles. researchgate.netnih.gov Hydrological and sediment transport models are therefore crucial for predicting its concentration in surface water bodies.
Models like the Pesticide Root Zone Model coupled with the Exposure Analysis Modeling System (PRZM/EXAMS) and the Soil and Water Assessment Tool (SWAT) are widely used to estimate Predicted Environmental Concentrations (PECs) in aquatic environments. epa.govpublications.gc.ca These models simulate runoff and spray drift from agricultural and urban areas where bifenthrin is applied. epa.gov Another model, AgDRIFT, is specifically used to estimate the deposition from spray drift. epa.gov
Studies have demonstrated a strong correlation between bifenthrin concentrations in water bodies and the presence of suspended solids. acs.org Research in urban watersheds has successfully used the Storm Water Management Model (SWMM) to predict the transport of pyrethroids, finding a strong linear correlation between the mass of bifenthrin washed off and the sediment event mean load. mdpi.com A modeling system developed for an agricultural watershed in California identified bifenthrin as the dominant contributor to sediment toxicity, with its transport being mainly associated with soil erosion. nih.govplos.org These modeling efforts highlight that mitigation strategies focused on controlling soil erosion can effectively reduce the loading of bifenthrin into aquatic ecosystems. nih.govplos.org
Table 2: Models for Predicting Aquatic Exposure to Bifenthrin This interactive table summarizes models used to assess the environmental concentration and transport of bifenthrin in aquatic systems.
| Model Name | Purpose | Key Outputs | Reference |
| PRZM/EXAMS | Estimates environmental concentrations (EECs) from runoff and spray drift. | Peak and average concentrations in water and sediment. | epa.govpublications.gc.ca |
| AgDRIFT | Estimates deposition on aquatic habitats from spray drift. | Deposition rates based on application methods. | epa.gov |
| SWMM (Storm Water Management Model) | Predicts pesticide transport from urban surfaces based on sediment wash-off. | Event Mean Concentrations (EMCs) and loads. | mdpi.com |
| GLEAMS (Gleams-Driver) | Estimates peak and long-term concentrations in surface water from field-scale applications. | Pesticide losses to surface water. | usda.gov |
Integration of Degradation Kinetics and Stereoisomer-Specific Dynamics in Environmental Fate Models
To enhance the accuracy of predictive risk assessments, environmental fate models must integrate realistic degradation kinetics and account for the differential behavior of stereoisomers. Bifenthrin is subject to degradation through processes like hydrolysis, photolysis, and biodegradation. nih.gov The rate of these processes is often described using first-order kinetics, which can be incorporated into models like FOCUS PEARL and PRZM. acs.orgresearchgate.net Studies have reported varying half-lives for bifenthrin depending on the environmental compartment and conditions; for example, half-lives of 12 days for soil-induced biodegradation, 13.5 days for hydrolysis, and 121.5 days for photolysis have been observed. nih.gov In aquatic sediments, bifenthrin is more persistent, with half-lives potentially exceeding 250 days. nih.gov
Bifenthrin is a chiral compound, and its commercial formulation is a mixture of stereoisomers, predominantly the cis-isomers. orst.edufao.org The prompt focuses on this compound, which is a minor component of the technical mixture. fao.org It is well-documented that stereoisomers of pyrethroids can exhibit different biological activities, degradation rates, and toxicities. epa.govmdpi.com Generally, the trans-isomers of pyrethroids are known to degrade faster in the environment than the corresponding cis-isomers. epa.gov For bifenthrin specifically, studies have shown that different enantiomers have varying biological effects; for example, 1S-cis-bifenthrin and 1R-cis-bifenthrin showed different levels of estrogenic activity. acs.orgmdpi.com
The integration of stereoisomer-specific dynamics into environmental fate models presents a significant challenge due to a lack of detailed data for each isomer. However, failing to do so can lead to inaccuracies in risk assessment, as the environmental exposure and resulting toxicity may be driven by the more persistent and toxic isomer. epa.gov Future modeling efforts should aim to incorporate isomer-specific degradation rates and sorption coefficients to provide a more refined and accurate prediction of the environmental risks associated with chiral pesticides like bifenthrin.
Table 3: Degradation Half-Life (DT50) of Bifenthrin This interactive table presents the degradation half-life of bifenthrin under different environmental conditions.
| Degradation Process | Half-Life (DT50) | Medium/Condition | Reference |
| Soil-induced Biodegradation | 12 days | Soil | nih.gov |
| Hydrolysis | 13.5 days | --- | nih.gov |
| Photolysis | 121.5 days | --- | nih.gov |
| Aerobic Soil | 85 - 96 days | Aerobic Soil | researchgate.netnih.gov |
| Anaerobic Soil | 425 days | Anaerobic Soil | researchgate.net |
| Aquatic Sediment | 251 days | Aerobic aquatic sediment | nih.gov |
| Photodegradation in Water | >30 days (calculated 209-300 days) | Sterile acetonitrile:water solution | epa.gov |
Q & A
Q. What analytical methods are recommended for quantifying trans-Bifenthrin in environmental samples?
Methodological Answer: Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with method validation steps (e.g., calibration curves, recovery rates, limit of detection/quantification). Ensure solvent compatibility (e.g., acetonitrile for extraction) and account for matrix effects in soil or water samples. Include internal standards (e.g., deuterated analogs) to correct for variability .
Q. How should researchers synthesize and characterize this compound to ensure stereochemical purity?
Methodological Answer: Optimize reaction conditions (e.g., temperature, catalyst) to favor the trans-isomer. Confirm stereochemistry via nuclear magnetic resonance (NMR) spectroscopy (e.g., coupling constants in H-NMR) and chiral chromatography. Provide elemental analysis and high-resolution mass spectrometry (HRMS) data for new syntheses. Cross-reference with published protocols for known compounds to validate purity .
Q. What are the standard protocols for assessing this compound’s acute toxicity in non-target organisms?
Methodological Answer: Follow OECD guidelines for acute toxicity testing (e.g., OECD 203 for fish, OECD 213 for honeybees). Use dose-response curves to determine median lethal concentrations (LC) and statistical methods (e.g., probit analysis). Include controls for solvent effects and report mortality rates at 24/48/72-hour intervals .
Q. How can this compound’s environmental half-life be accurately measured in soil?
Methodological Answer: Conduct soil incubation studies under controlled conditions (temperature, moisture, microbial activity). Use C-labeled this compound to track degradation products via liquid scintillation counting. Apply first-order kinetics models and validate with field trials to account for real-world variability .
Advanced Research Questions
Q. How can conflicting data on this compound’s environmental persistence be resolved?
Methodological Answer: Perform meta-analyses of existing studies to identify confounding variables (e.g., soil pH, organic matter content). Design replicated microcosm experiments isolating these factors. Use advanced statistical tools (e.g., mixed-effects models) to quantify their impact. Engage interdisciplinary reviewers to assess methodological biases .
Q. What experimental designs are optimal for studying this compound’s sublethal effects on insect neurodevelopment?
Methodological Answer: Employ transcriptomic (RNA-seq) and proteomic (LC-MS/MS) approaches to identify dysregulated pathways in model organisms (e.g., Drosophila). Combine with behavioral assays (e.g., phototaxis disruption) and immunohistochemistry to link molecular changes to phenotypic outcomes. Use factorial designs to test interactions with other stressors (e.g., temperature) .
Q. How can researchers address reproducibility challenges in this compound’s adsorption-desorption kinetics studies?
Methodological Answer: Standardize soil pretreatment methods (e.g., sieving, sterilization) to minimize variability. Use batch equilibrium experiments with triplicate samples and report Freundlich/isotherm parameters. Share raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata on soil properties and experimental conditions .
Q. What strategies mitigate matrix interference when detecting this compound degradation products in complex environmental samples?
Methodological Answer: Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) for cleanup. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Validate with spike-and-recovery tests in representative matrices (e.g., agricultural runoff) .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound ecotoxicology?
Methodological Answer: Apply generalized additive models (GAMs) or threshold regression to identify inflection points. Use bootstrapping to estimate confidence intervals for EC values. Compare Akaike information criterion (AIC) scores to select the best-fit model .
Q. How should researchers handle missing data in longitudinal studies of this compound bioaccumulation?
Methodological Answer: Employ multiple imputation techniques (e.g., MICE algorithm) with sensitivity analyses to assess robustness. Report missing data patterns (e.g., missing completely at random) and validate results against complete-case analyses .
Experimental Design & Ethics
Q. What are common pitfalls in designing multi-generational studies on this compound resistance in pests?
Methodological Answer: Avoid selection bias by maintaining large population sizes (>500 individuals per generation). Include negative controls (untreated cohorts) and monitor genetic drift via microsatellite markers. Adhere to ethical guidelines for pesticide resistance research (e.g., containment protocols) .
Q. How can this compound’s synergistic effects with other agrochemicals be systematically investigated?
Methodological Answer: Use factorial designs to test binary/ternary mixtures (e.g., this compound + neonicotinoids). Apply the Concentration Addition (CA) or Independent Action (IA) models to predict/additive vs. synergistic outcomes. Prioritize mixtures relevant to real-world agricultural practices .
Research Gaps & Innovation
Q. What novel methodologies could improve mechanistic understanding of this compound’s action on voltage-gated sodium channels?
Methodological Answer: Use cryo-electron microscopy (cryo-EM) to resolve ligand-channel interactions at atomic resolution. Combine with electrophysiology (patch-clamp) to correlate structural changes with functional outcomes. Validate findings using in silico molecular dynamics simulations .
Q. How can machine learning optimize this compound’s application regimes to balance efficacy and environmental safety?
Methodological Answer: Train neural networks on historical data (e.g., pest incidence, weather, soil properties) to predict optimal dosing. Incorporate reinforcement learning to adaptively refine models based on field sensor feedback. Validate predictions in controlled mesocosm trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
